

Application Notes and Protocols for 3-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Bromo-2-fluoro-5-methylpyridine*

Cat. No.: *B098770*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-5-methylpyridine is a key pharmaceutical intermediate, valued for its utility in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors.^[1] Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a pyridine ring, offers a versatile scaffold for medicinal chemists. The bromine atom serves as a crucial handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and bioavailability of the final drug compound, a common strategy in modern drug design.^[1] This document provides detailed application notes and experimental protocols for the use of **3-Bromo-2-fluoro-5-methylpyridine** in pharmaceutical synthesis.

Chemical and Physical Properties

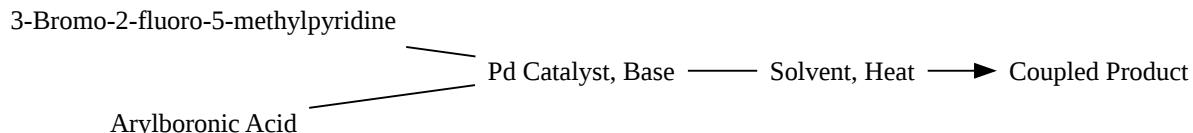
A summary of the key physical and chemical properties of **3-Bromo-2-fluoro-5-methylpyridine** (CAS: 17282-01-8) is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic procedures.^{[2][3]}

Property	Value	Reference
Molecular Formula	C ₆ H ₅ BrFN	[2][3]
Molecular Weight	190.01 g/mol	[2]
Appearance	White crystalline powder	[4]
Melting Point	57.0 to 61.0 °C	[2]
Boiling Point (Predicted)	207.8 ± 35.0 °C	[2]
Density	1.6 g/cm ³	[2]
Flash Point	79.5 ± 25.9 °C	[2]
Purity	≥98.0%	[4]

Applications in Pharmaceutical Synthesis

3-Bromo-2-fluoro-5-methylpyridine is a valuable building block for the synthesis of various pharmaceutical agents, most notably kinase inhibitors targeting signaling pathways implicated in cancer.[3][5] The pyridine core is a prevalent motif in numerous approved drugs, and the specific substitution of this intermediate allows for the strategic construction of molecules that can interact with the ATP-binding site of kinases.[1][5]

The primary applications involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][6] These reactions allow for the modular assembly of complex drug candidates.


Experimental Protocols

The following protocols are representative examples of how **3-Bromo-2-fluoro-5-methylpyridine** can be utilized in key synthetic transformations relevant to pharmaceutical drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **3-Bromo-2-fluoro-5-methylpyridine** with an arylboronic acid. This reaction is fundamental for creating biaryl structures commonly found in kinase inhibitors.

Reaction Scheme:

[Click to download full resolution via product page](#)

General Suzuki-Miyaura cross-coupling reaction.

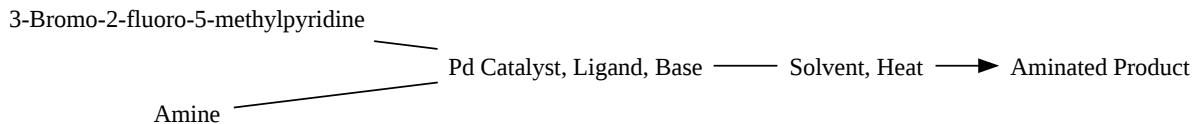
Materials:

- **3-Bromo-2-fluoro-5-methylpyridine**
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
- Water (if using a biphasic system)
- Inert gas (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk flask, add **3-Bromo-2-fluoro-5-methylpyridine** (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
- Add the palladium catalyst (0.01-0.05 equiv.).

- Evacuate and backfill the flask with an inert gas three times.
- Add the anhydrous solvent and, if applicable, degassed water.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.


Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:

Catalyst System	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Pd(PPh ₃) ₄ (5 mol%)	K ₃ PO ₄	1,4-Dioxane / H ₂ O (4:1)	90	18	75-85
Pd ₂ (dba) ₃ (1.5 mol%) / SPhos (3.6 mol%)	K ₃ PO ₄	Toluene	100	18	Varies
PdCl ₂ (dppf)	Na ₂ CO ₃ (2M aq.)	Toluene/Dioxane (4:1)	85	4	Varies

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of **3-Bromo-2-fluoro-5-methylpyridine** with an amine. This is a key step in the synthesis of many kinase inhibitors that feature an amino-pyridine core.

Reaction Scheme:

[Click to download full resolution via product page](#)

General Buchwald-Hartwig amination reaction.

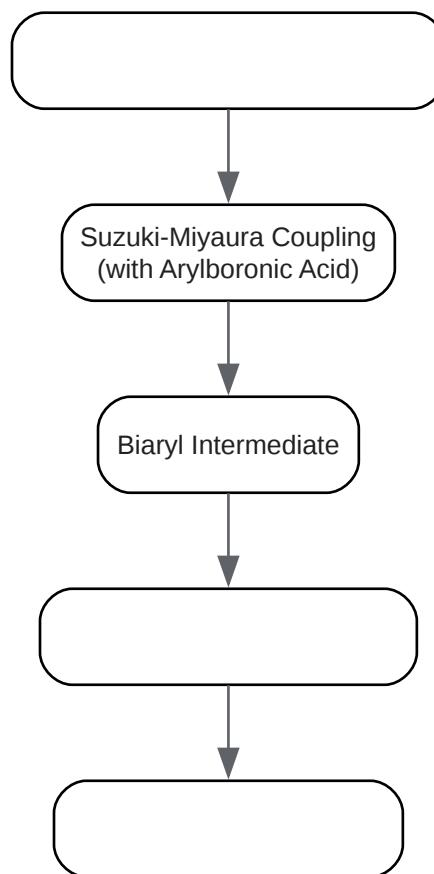
Materials:

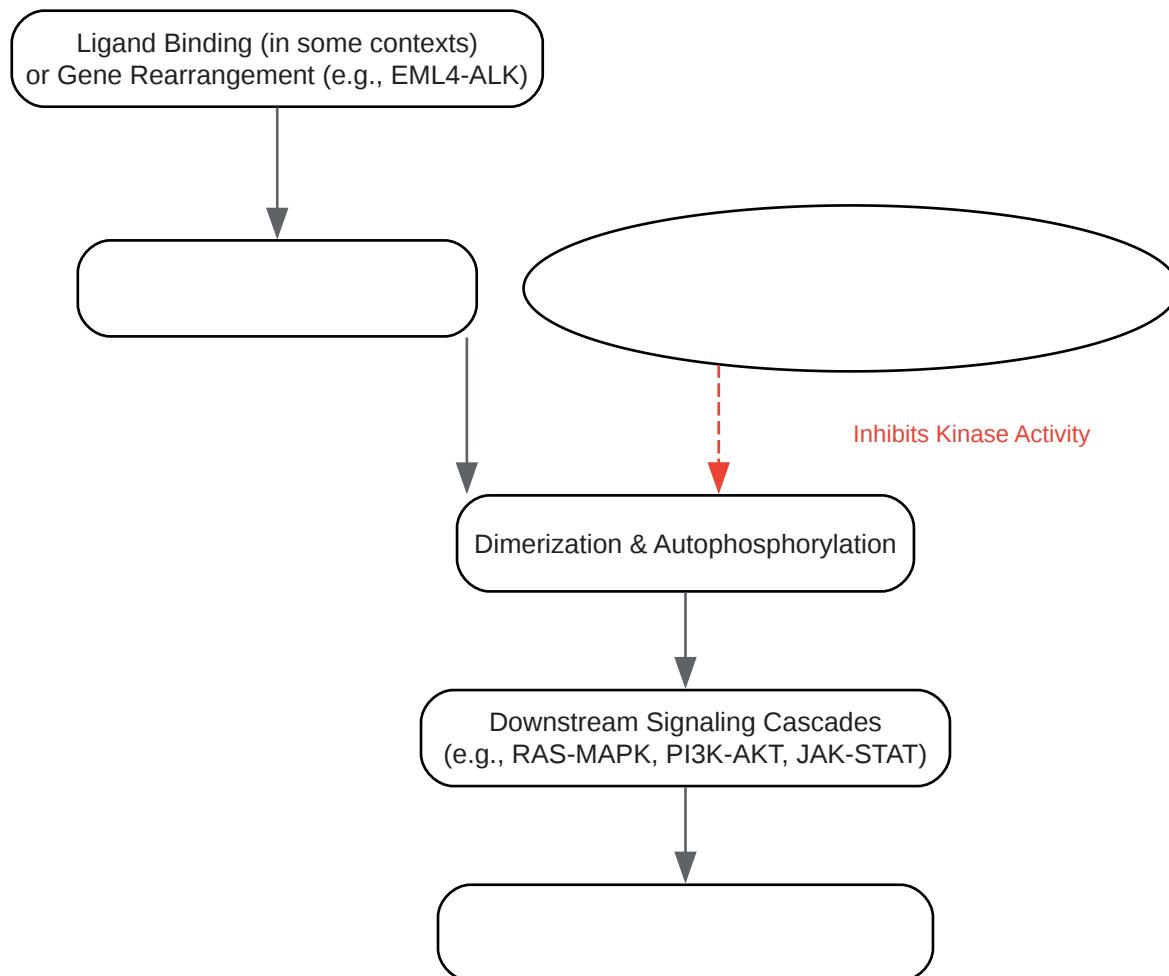
- **3-Bromo-2-fluoro-5-methylpyridine**
- Amine (e.g., morpholine, aniline)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$)
- Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)
- Base (e.g., NaOtBu , K_3PO_4 , or Cs_2CO_3)
- Anhydrous solvent (e.g., toluene, 1,4-dioxane)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.
- Add the base, **3-Bromo-2-fluoro-5-methylpyridine** (1.0 equiv.), and the amine (1.1-1.5 equiv.).
- Add the anhydrous solvent.

- Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
- After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography.


Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines:


Catalyst/Ligand	Base	Solvent	Temperature (°C)	Time (h)
Pd ₂ (dba) ₃ / (±)-BINAP	NaOtBu	Toluene	80	4
Pd(OAc) ₂ / XPhos	K ₃ PO ₄	1,4-Dioxane	100	18
Pd ₂ (dba) ₃ / RuPhos	Cs ₂ CO ₃	Toluene	110	12

Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor using **3-Bromo-2-fluoro-5-methylpyridine** as a starting material. This workflow combines the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [US9604966B2](https://patents.google.com/patent/US9604966B2) - Crizotinib preparation method - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-

1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Pyrazolo[1,5- a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for 3-Bromo-2-fluoro-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098770#3-bromo-2-fluoro-5-methylpyridine-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com